molecular formula C10H10N2OS2 B8430490 N-[4-methyl-5-(2-thienyl)-1,3-thiazol-2-yl]acetamide

N-[4-methyl-5-(2-thienyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B8430490
M. Wt: 238.3 g/mol
InChI Key: ZJDRJACAGBUAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879888B2

Procedure details

N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide, Intermediate 1 (2 g; 7.09 mmol; 1 eq.) and Pd(dppf)Cl2 (0.52 g; 0.71 mmol; 0.10 eq.) are dissolved in DMF (35 ml). 2-(Tributylstannyl)thiophene (2.68 ml; 8.44 mmol; 1.19 eq.) is added. The reaction mixture is flushed with argon and heated at 100° C. for 1 h30. Solvents are evaporated and the crude mixture is dissolved in EtOAc (100 ml), washed with water (3×100 ml). The aqueous phase are combined and extracted with EtOAc (2×50 ml). Combined organic phases is washed with brine and dried over MgSO4. After evaporation of the solvents, the crude product is purified by preparative HPLC, affording N-[4-methyl-5-(2-thienyl)-1,3-thiazol-2-yl]acetamide as white-off powder (1.24 g; 73.5%). 1H NMR (DMSO-d6) δ 2.16 (s, 3H), 2.42 (s, 3H), 7.15 (dd, J=3.8, 5.3 Hz, 1H), 7.20 (dd, J=1.1, 3.8 Hz, 1H), 7.60 (dd, J=1.1, 5.3 Hz, 1H), 12.19 (s, 1H). M− (ESI): 237.01; M+ (ES): 239.01. HPLC, Rt: 3.01 min (purity: 98.7%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1SC(NC(=O)C)=NC=1C.[CH3:12][C:13]1[N:14]=[C:15]([NH:30][C:31](=[O:33])[CH3:32])[S:16][C:17]=1[C:18]1[S:19][C:20](S(NCC#C)(=O)=O)=[CH:21][CH:22]=1.C([Sn](CCCC)(CCCC)C1SC=CC=1)CCC>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:12][C:13]1[N:14]=[C:15]([NH:30][C:31](=[O:33])[CH3:32])[S:16][C:17]=1[C:18]1[S:19][CH:20]=[CH:21][CH:22]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(N=C(S1)NC(C)=O)C
Name
Intermediate 1
Quantity
2 g
Type
reactant
Smiles
CC=1N=C(SC1C=1SC(=CC1)S(=O)(=O)NCC#C)NC(C)=O
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.52 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
2.68 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CC1)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is flushed with argon
CUSTOM
Type
CUSTOM
Details
Solvents are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude mixture is dissolved in EtOAc (100 ml)
WASH
Type
WASH
Details
washed with water (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
Combined organic phases is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
the crude product is purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C=1SC=CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.